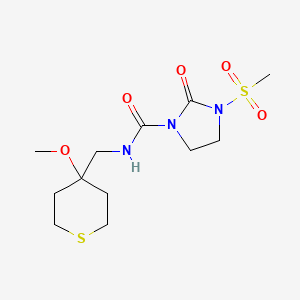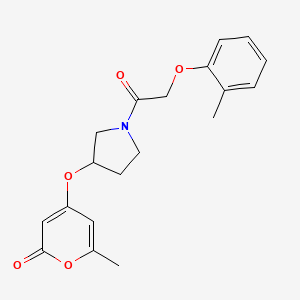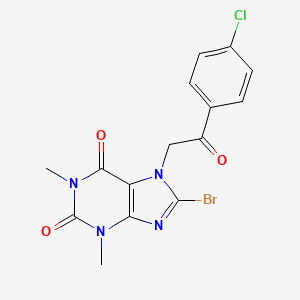![molecular formula C19H12BrF3N4OS B2543438 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223912-18-2](/img/structure/B2543438.png)
7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this class can exhibit a range of activities, including anticonvulsant, cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from phenylacetonitriles or esters of oxalamic acid. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound , involves condensation with 2-chloro-3-hydrazinopyrazine followed by conversion to the target compounds using methylamine or ammonia . Another approach for synthesizing 3,7-disubstituted derivatives includes the reaction of 3-hydrazinopyrazin-2-ones with carbonic acids activated by carbonyldiimidazole (CDI), followed by cyclization in anhydrous DMFA .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is characterized by the presence of a triazolopyrazine ring system. This system is a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity . The structure of these compounds is confirmed by spectral data, including 1H NMR spectroscopy, which reveals the presence of characteristic proton signals .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is versatile and can be modified to target various biological receptors. For example, substituents on the 2-phenyl ring and at position 6 can be varied to target the human A2A adenosine receptor subtype, demonstrating the scaffold's adaptability in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their substituents. For example, the introduction of fluorine atoms can affect the potency and selectivity of the compounds as pharmaceutical agents . The quantification of similar substances, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been achieved using nonaqueous potentiometric titration, indicating the importance of accurate measurement techniques in the development of pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
Triazoles in Medicinal Chemistry
The 1,2,4-triazole derivatives have been recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds have been explored for their potential uses in treating various diseases due to their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). The modification and evaluation of triazole derivatives continue to be a promising direction for pharmaceutical research.
Applications in Optoelectronics
Notably, quinazolines and pyrimidines, which are related heterocyclic compounds, have been used extensively in optoelectronic materials. This highlights the versatility of triazole-containing compounds in fields beyond medicinal chemistry, demonstrating their potential in the development of luminescent elements, photoelectric conversion elements, and image sensors (G. Lipunova et al., 2018). This underscores the broader applicability of triazole derivatives in scientific research and technology development.
Biological Activities
Research on 1,2,4-triazole derivatives has uncovered a range of biological activities, including actions against bacterial and fungal pathogens. These activities are critical for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021). Additionally, the exploration of triazole-containing hybrids for their antibacterial and anti-inflammatory properties further highlights the therapeutic potential of these compounds (Kamalneet Kaur et al., 2015).
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N4OS/c20-14-4-6-15(7-5-14)26-8-9-27-16(17(26)28)24-25-18(27)29-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOCOTJUAOAMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)
![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)





![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)
